

# Spectroscopic Data of 1-Chloronaphthalen-2-amine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Chloronaphthalen-2-amine

Cat. No.: B096395

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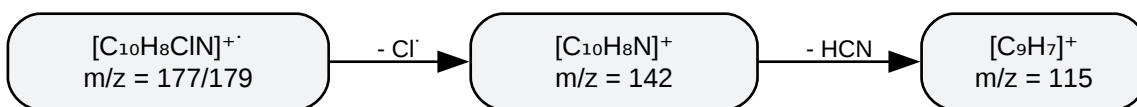
## Introduction

**1-Chloronaphthalen-2-amine** is a substituted naphthalene derivative with potential applications in chemical synthesis, materials science, and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound.

This guide provides a comprehensive overview of the spectroscopic data of **1-Chloronaphthalen-2-amine**. It is designed for researchers, scientists, and drug development professionals, offering not just the spectral data but also insights into the principles of data acquisition and interpretation. In instances where complete experimental data is not publicly available, this guide presents predicted data based on established spectroscopic principles and comparison with analogous compounds, thereby providing a robust framework for the characterization of this molecule.

## Molecular Structure and Isomerism

**1-Chloronaphthalen-2-amine**, with the molecular formula  $C_{10}H_8ClN$ , possesses a naphthalene core substituted with a chlorine atom at the C1 position and an amine group at the C2 position.<sup>[1]</sup> The relative positions of these substituents give rise to its specific physicochemical and spectroscopic properties.



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## Sources

- 1. 1-Chloro-naphthalen-2-ylamine | C<sub>10</sub>H<sub>8</sub>ClN | CID 418014 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Spectroscopic Data of 1-Chloronaphthalen-2-amine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096395#spectroscopic-data-of-1-chloronaphthalen-2-amine-nmr-ir-ms>]

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